molecular formula C13H17F2N3 B7869140 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline

4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline

Cat. No.: B7869140
M. Wt: 253.29 g/mol
InChI Key: WMTHLHKFJBTXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a cyclopropyl group and an aniline moiety with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline typically involves multiple steps, starting with the preparation of the cyclopropylpiperazine intermediate. This intermediate is then reacted with a difluoroaniline derivative under specific conditions to yield the final product. Common reagents used in these reactions include cyclopropylamine, piperazine, and difluoroaniline, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyclopropylpiperazin-1-yl)-3-fluoroaniline
  • 4-(4-Cyclopropylpiperazin-1-yl)-2,5-difluoroaniline
  • 4-(4-Cyclopropylpiperazin-1-yl)-3,5-dichloroaniline

Uniqueness

4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline is unique due to the specific positioning of the fluorine atoms on the aniline ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-(4-cyclopropylpiperazin-1-yl)-3,5-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3/c14-11-7-9(16)8-12(15)13(11)18-5-3-17(4-6-18)10-1-2-10/h7-8,10H,1-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTHLHKFJBTXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3=C(C=C(C=C3F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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